Product packaging for 6-des-flouro-Fluticasone Furoate(Cat. No.:)

6-des-flouro-Fluticasone Furoate

Cat. No.: B13418139
M. Wt: 520.6 g/mol
InChI Key: ZCAATYUQFSQTKA-ZULDAHANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-des-flouro-Fluticasone Furoate ( 398454-97-2) is an impurity of the active pharmaceutical ingredient (API) Fluticasone Furoate, a synthetic trifluorinated corticosteroid used in therapeutic preparations for asthma and allergic rhinitis . This high-quality reference standard is supplied with comprehensive characterization data and is essential for analytical research and development. Primary Research Applications: This compound is critical for Analytical Method Development (AMD) , method validation , and Quality Control (QC) within pharmaceutical laboratories . It plays a crucial role in the preparation and submission of regulatory filings, such as Abbreviated New Drug Applications (ANDA) . Researchers utilize it to monitor and control the quality of Fluticasone Furoate by identifying and quantifying this specific impurity during the manufacturing process. Compound Specifications: • Chemical Formula: C 27 H 30 F 2 O 6 S • Molecular Weight: 520.6 g/mol • CAS Registry Number: 398454-97-2 • IUPAC Name: (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate Note: This product is intended for research and laboratory analysis only. It is strictly not for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30F2O6S B13418139 6-des-flouro-Fluticasone Furoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30F2O6S

Molecular Weight

520.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

ZCAATYUQFSQTKA-ZULDAHANSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C

Origin of Product

United States

Synthetic Pathways and Chemical Derivations of 6 Des Flouro Fluticasone Furoate

Methodologies for Steroidal Core Modification and Esterification Relevant to Fluticasone (B1203827) Furoate Synthesis

The synthesis of Fluticasone Furoate and its analogs hinges on key transformations of the steroid core and subsequent esterification. The introduction of fluorine atoms at specific positions, such as C6 and C9, is a critical step that significantly enhances the glucocorticoid activity of the molecule. wikipedia.orgresearchgate.netdrugbank.com Electrophilic fluorinating agents, like Selectfluor®, are commonly employed for the selective introduction of fluorine into the steroid framework. researchgate.netnih.govgoogle.comnumberanalytics.com The stereochemistry of this fluorination is crucial, as the 6α-fluoro isomer is generally the more pharmacologically active one. nih.gov

Targeted Synthesis Approaches for 6-des-flouro-Fluticasone Furoate

The targeted synthesis of this compound would necessitate a strategic deviation from the standard Fluticasone Furoate synthesis, specifically by avoiding the introduction of fluorine at the 6-position.

Chemical Strategies for Selective Des-fluorination or Absence of Fluorine Incorporation

To synthesize this compound, one could either start with a steroid precursor that already lacks the 6-fluoro group or selectively remove it from a fluorinated intermediate. A more direct approach would be to modify the standard synthesis to bypass the 6-fluorination step altogether. This would involve using a starting material that is not fluorinated at the 6-position and proceeding with the subsequent synthetic steps, including the introduction of the 9α-fluorine, the 17α-furoate ester, and the S-fluoromethyl carbothioate group.

Precursor Compounds and Optimization of Reaction Conditions for Analog Formation

The synthesis could commence from a precursor such as 9α-fluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid. This compound would then undergo esterification with furoyl chloride, followed by the introduction of the S-fluoromethyl group. The reaction conditions, including the choice of base, solvent, and temperature, would need to be carefully optimized to ensure the desired transformations occur without unwanted side reactions.

Table 1: Potential Precursor Compounds for the Synthesis of this compound

Precursor CompoundKey Structural Feature
9α-fluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acidLacks the 6α-fluorine atom
A suitable androstane (B1237026) derivative without 6-position fluorineServes as a foundational block for building the final molecule

Investigation of Formation Mechanisms of this compound as a Related Substance or Impurity during Fluticasone Furoate Synthesis

The presence of this compound as an impurity in the synthesis of Fluticasone Furoate suggests that side reactions or incomplete reactions may be occurring.

Identification of Potential By-products and Degradation Pathways

During the synthesis of Fluticasone Furoate, various by-products can be formed. google.com These can arise from unreacted starting materials, side reactions, or degradation of the final product. google.com For instance, incomplete fluorination at the 6-position of the steroid nucleus would directly lead to the formation of this compound. Degradation of Fluticasone Furoate under certain conditions, such as exposure to light, can also lead to the formation of various degradants. rsc.org Studies on the degradation of the related compound, Fluticasone Propionate (B1217596), in alkaline solutions have identified several degradation products, primarily involving the hydrolysis of the ester and thioester groups. xjtu.edu.cnresearchgate.net

Table 2: Potential Impurities in Fluticasone Furoate Synthesis

Impurity NameFormation Pathway
This compoundIncomplete fluorination at the 6-position
Unreacted starting materialsIncomplete reaction
Other positional isomersNon-selective reactions
Degradation productsHydrolysis or photolysis

Elucidation of Specific Reaction Mechanisms Leading to this compound

The primary mechanism for the formation of this compound as an impurity is likely an incomplete electrophilic fluorination reaction at the 6-position of the steroid enol intermediate. The efficiency of this fluorination step can be influenced by various factors, including the reactivity of the fluorinating agent, the reaction temperature, and the presence of any catalytic or inhibiting species. nih.gov If the reaction does not proceed to completion, a portion of the steroid molecules will remain unfluorinated at the 6-position, and these will be carried through the subsequent synthetic steps to yield this compound as a final impurity.

Another possibility, though less likely in a controlled synthetic environment, could be a reductive de-fluorination of Fluticasone Furoate under specific and harsh reaction conditions. However, this would require a potent reducing agent and is not a typical side reaction in the standard synthetic routes.

Advanced Spectroscopic and Structural Elucidation of 6 Des Flouro Fluticasone Furoate

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the structure of 6-des-fluoro-Fluticasone Furoate would necessitate the application of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of 6-des-fluoro-Fluticasone Furoate. A suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the stereochemistry of the molecule.

Key expected observations in the ¹H NMR spectrum would include the absence of the characteristic signal for the fluorine atom at the C6 position, which would differentiate it from the parent compound, fluticasone (B1203827) furoate. The signals for the remaining protons would be assigned based on their chemical shifts, coupling constants, and through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The stereochemical arrangement of the molecule would be confirmed using NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons.

A hypothetical data table for the key ¹H and ¹³C NMR chemical shifts is presented below, based on the expected structure of 6-des-fluoro-Fluticasone Furoate.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1~7.25 (d)~154.5
H-2~6.40 (dd)~128.0
C-3-~186.0 (C=O)
H-4~6.25 (s)~124.0
C-5-~168.0
H-6~2.50 (m)~33.0
H-7~1.50 (m)~31.0
H-11~4.40 (br s)~67.0
H-16~3.20 (m)~36.0
CH₃-18~0.90 (s)~16.5
CH₃-16α~0.80 (d)~15.0
Furan H-3'~6.50 (dd)~112.0
Furan H-4'~7.20 (d)~145.0
Furan H-5'~7.60 (d)~147.0
SCH₂F~5.80 (d)~84.0 (t)

Note: This table is hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of 6-des-fluoro-Fluticasone Furoate. The technique provides a highly accurate mass measurement, which can be used to determine the molecular formula (C27H30F2O6S) with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of different parts of the molecule. Key fragmentation patterns would likely involve the loss of the fluoromethylthio group, the furoate ester, and portions of the steroid backbone.

Solid-State Structural Analysis

The analysis of the solid-state structure of 6-des-fluoro-Fluticasone Furoate would provide invaluable information about its crystalline form, molecular conformation, and intermolecular interactions.

X-ray Crystallography for Crystalline Form Characterization

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles of 6-des-fluoro-Fluticasone Furoate. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. While the crystal structure of the parent compound, fluticasone furoate, has been investigated, similar data for the 6-des-fluoro derivative is not publicly available. nih.gov

Micro-Electron Diffraction (MicroED) for Microcrystalline Structural Determination

In cases where suitable single crystals for X-ray crystallography cannot be obtained, Micro-Electron Diffraction (MicroED) presents a powerful alternative. This technique can determine the crystal structure from nanocrystals, which are often too small for conventional X-ray diffraction methods. nih.gov The application of MicroED to fluticasone furoate has provided significant insights into its solid-state conformation, and a similar approach would be highly beneficial for characterizing 6-des-fluoro-Fluticasone Furoate. nih.gov

Computational Chemistry and Density Functional Theory (DFT) for Molecular Conformation and Dynamics

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), would be a valuable tool for studying the molecular conformation and dynamics of 6-des-fluoro-Fluticasone Furoate. DFT calculations can be used to predict the lowest energy conformation of the molecule, as well as to simulate its vibrational spectra (e.g., IR and Raman) and NMR chemical shifts. These calculated parameters can then be compared with experimental data to further validate the proposed structure. Such computational studies have been successfully applied to the parent compound, fluticasone furoate, to understand its conformational behavior. nih.gov

Predictive Modeling of Preferred Geometries and Conformational Landscapes

Predictive modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional arrangements (preferred geometries) of a molecule and mapping its various possible shapes (conformational landscapes). For the closely related Fluticasone Furoate, DFT calculations have been used to model its geometry in different states, such as in solution. nih.govdiva-portal.orgacs.org These studies reveal that the steroid backbone, consisting of four fused rings, acts as a rigid conformational constraint. nih.govdiva-portal.org

For 6-des-fluoro-Fluticasone Furoate, a similar computational approach would be necessary to predict its preferred geometries. The absence of the fluorine atom at the 6-position would likely influence the electronic distribution and steric interactions within the molecule, potentially leading to a different conformational landscape compared to Fluticasone Furoate. The analysis would involve identifying the most stable conformers and the energy differences between them.

Table 1: Hypothetical Torsion Angles for Conformational Analysis of 6-des-fluoro-Fluticasone Furoate

Torsion AngleAtoms InvolvedPredicted Influence of 6-des-fluoro Substitution
αC13–C17–C20–S1The removal of the 6-fluoro group is not expected to directly impact this torsion angle, which is primarily influenced by the bulky steroid backbone.
βC20–S1–C21–F3This angle, defining the orientation of the terminal fluoromethyl group, is unlikely to be significantly affected by the absence of the 6-fluoro atom.
γO4–C22–C23–O6The orientation of the furoate ring could be indirectly affected by subtle electronic changes propagating through the steroid nucleus.

This table is hypothetical and for illustrative purposes, as specific data for 6-des-fluoro-Fluticasone Furoate is not available.

Analysis of Intramolecular Interactions and Rotational Barriers

The internal stability of a molecule is governed by a network of intramolecular interactions, including hydrogen bonds and weaker contacts like C–H···F interactions. In Fluticasone Furoate, for instance, weak contacts involving the 6α-fluorine have been noted to influence crystal packing. nih.govdiva-portal.orgbiorxiv.org The removal of this fluorine atom in 6-des-fluoro-Fluticasone Furoate would eliminate these specific interactions, which could alter the molecule's preferred conformation and packing in the solid state.

Furthermore, the energy required to rotate around specific chemical bonds, known as rotational barriers, is a key aspect of a molecule's flexibility. For Fluticasone Furoate, potential energy plots have been calculated to understand the rotational barriers of its most dynamic bonds. nih.govdiva-portal.orgacs.orgbiorxiv.org A similar analysis for 6-des-fluoro-Fluticasone Furoate would be essential to understand its dynamic behavior. The absence of the electronegative fluorine at the 6-position might lower the rotational barriers of nearby bonds due to reduced steric hindrance and altered electronic effects.

Table 2: Potential Rotational Energy Barriers in Fluticasone Derivatives

CompoundTorsion AngleRotational Barrier (kcal/mol)
Fluticasone Furoateγ (O4–C22–C23–O6)~10 diva-portal.org
Fluticasone Propionate (B1217596)α (C13–C17–C20–S1)~13-14 nih.govbiorxiv.org
6-des-fluoro-Fluticasone FuroateNot AvailableData not found in the searched literature.

The study of 6-des-fluoro-Fluticasone Furoate would require dedicated spectroscopic and computational investigations to generate the specific data needed for a thorough structural and conformational analysis.

Pharmacological Research Considerations: Receptor Interactions and Cellular Mechanisms of 6 Des Flouro Fluticasone Furoate

In Vitro Assessment of Glucocorticoid Receptor Binding Affinity and Selectivity

A fundamental aspect of characterizing any novel corticosteroid is to determine its binding affinity and selectivity for the GR.

Currently, there is a lack of publicly available data directly comparing the receptor binding kinetics of 6-des-fluoro-Fluticasone Furoate with Fluticasone (B1203827) Furoate or other corticosteroids. Fluticasone Furoate is known for its exceptionally high affinity for the human glucocorticoid receptor, which is a key contributor to its potent anti-inflammatory activity. This high affinity is attributed to the specific structural features of the molecule, including its fluorination.

The absence of the fluorine atom at the 6-position in 6-des-fluoro-Fluticasone Furoate would be expected to alter its binding kinetics. Fluorine atoms are known to enhance the glucocorticoid activity of steroid molecules through various mechanisms, including increasing receptor affinity. Therefore, it is hypothesized that the binding affinity of 6-des-fluoro-Fluticasone Furoate for the GR would be lower than that of Fluticasone Furoate. To confirm this, comparative in vitro binding assays would be necessary.

A hypothetical comparison of relative receptor affinity (RRA) based on the known high affinity of Fluticasone Furoate might look as follows:

CompoundHypothetical Relative Receptor Affinity (RRA)
Dexamethasone (B1670325)100
Fluticasone Propionate (B1217596)1775
Mometasone Furoate2244
Fluticasone Furoate2989
6-des-fluoro-Fluticasone Furoate Data Not Available

Detailed studies on the formation of the ligand-receptor complex and its binding energetics are crucial for understanding the molecular basis of a corticosteroid's activity. For Fluticasone Furoate, X-ray crystallography studies have provided insights into the key interactions within the GR ligand-binding domain.

For 6-des-fluoro-Fluticasone Furoate, such studies would be essential to understand how the absence of the 6-fluoro group affects the stability and conformation of the ligand-receptor complex. Computational modeling and biophysical techniques could be employed to predict and measure the binding energetics, providing a more complete picture of its interaction with the GR. Without such studies, any discussion on its binding energetics remains speculative.

Investigations into Cellular Transrepression and Transactivation Pathway Modulation

The anti-inflammatory effects of glucocorticoids are primarily mediated through two main cellular mechanisms: transrepression and transactivation.

The transrepression mechanism involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappaB (NF-κB). Fluticasone Furoate is a potent inhibitor of the NF-κB pathway. The extent to which 6-des-fluoro-Fluticasone Furoate can replicate this effect is unknown. A lower receptor binding affinity might translate to reduced potency in NF-κB inhibition. Cellular assays using reporter genes linked to NF-κB response elements would be required to quantify the inhibitory activity of 6-des-fluoro-Fluticasone Furoate and compare it to Fluticasone Furoate.

Transactivation involves the direct binding of the glucocorticoid-GR complex to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins. While this mechanism contributes to the therapeutic effects of corticosteroids, it is also associated with some of their side effects.

Assessing the ability of 6-des-fluoro-Fluticasone Furoate to drive GRE-mediated gene expression would be crucial. The potency of a corticosteroid in transactivation is generally correlated with its receptor affinity. Therefore, it is plausible that 6-des-fluoro-Fluticasone Furoate would exhibit weaker transactivation potential compared to its parent compound.

A hypothetical comparison of potency in cellular assays might be represented as:

Cellular PathwayFluticasone Furoate6-des-fluoro-Fluticasone Furoate
NF-κB Inhibition (Transrepression) High PotencyData Not Available
GRE-mediated Gene Expression (Transactivation) High PotencyData Not Available

Modulation of Inflammatory Mediators in Cellular Models

The ultimate measure of a corticosteroid's anti-inflammatory potential lies in its ability to suppress the production and release of inflammatory mediators such as cytokines, chemokines, and adhesion molecules. In vitro studies using relevant cell types (e.g., bronchial epithelial cells, macrophages) stimulated with inflammatory agents would be necessary to evaluate the effect of 6-des-fluoro-Fluticasone Furoate on the expression of these key inflammatory molecules. This would provide direct evidence of its potential anti-inflammatory efficacy at a cellular level.

Research on the Inhibition of Pro-inflammatory Cytokine and Chemokine Expression

There is no available research data detailing the effects of 6-des-fluoro-Fluticasone Furoate on the expression of pro-inflammatory cytokines and chemokines. Studies on the parent compound, Fluticasone Furoate, have demonstrated significant inhibition of key inflammatory mediators such as various interleukins (IL), tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.govpatsnap.com Without specific experimental data, the activity of the 6-des-fluoro derivative remains unknown.

Studies on the Suppression of Inflammatory Cell Migration and Adhesion in Culture

Specific studies on the ability of 6-des-fluoro-Fluticasone Furoate to suppress the migration and adhesion of inflammatory cells in culture have not been found in the public domain. The anti-inflammatory action of corticosteroids like Fluticasone Furoate is known to involve the downregulation of adhesion molecules, which in turn inhibits the recruitment of eosinophils, neutrophils, and other inflammatory cells to the site of inflammation. patsnap.com However, the impact of removing the fluorine atom at the 6-position on this specific cellular mechanism has not been investigated or reported.

Analytical Method Development and Validation for Impurity Profiling and Quantification of 6 Des Flouro Fluticasone Furoate

Chromatographic Methodologies for Separation and Quantitative Determination

Chromatographic techniques are central to the separation and quantification of 6-des-flouro-Fluticasone Furoate from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique due to its high resolution, sensitivity, and adaptability.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Purity Profiling

The development of a robust and stability-indicating HPLC method is crucial for the accurate purity profiling of this compound. Such a method must be capable of separating the impurity from Fluticasone (B1203827) Furoate and other potential degradation products.

Method Development and Optimization:

A typical approach for developing a suitable HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. Reversed-phase HPLC is the preferred mode of separation for corticosteroids and their impurities.

Stationary Phase: C18 columns are frequently utilized for the analysis of Fluticasone Furoate and its impurities, offering excellent resolving power for these structurally similar compounds. iajps.comresearchgate.netepa.govmedwinpublishers.comnih.gov Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are common choices. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common mobile phase composition involves a phosphate (B84403) buffer and acetonitrile (B52724) in a gradient or isocratic elution mode. iajps.comresearchgate.net For instance, a mobile phase of 0.01N Na2HPO4 Buffer (pH 4.0) and Acetonitrile in a 50:50 ratio has been used for the analysis of Fluticasone Furoate. iajps.com Another study utilized a mobile phase of methanol, acetonitrile, and 1% sodium perchlorate (B79767) (50:40:10 v/v/v) at a pH of 4.8. epa.gov Optimization of the mobile phase composition and gradient profile is critical to achieve the desired separation of this compound from other closely eluting impurities.

Detection: UV detection is commonly employed, with the wavelength selected based on the absorption maxima of the analytes. For Fluticasone Furoate and its impurities, detection is often performed at wavelengths around 240 nm or 260 nm. iajps.comnih.govresearchgate.netnih.gov A dual-wavelength UV detector can also be used to enhance the detection of various impurities. researchgate.net

Validation of the Method:

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of Fluticasone Furoate and Related Compounds

ParameterTypical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 240 nm or 260 nm
Injection Volume 10-20 µL

Gas Chromatography (GC) Applications for Volatile or Derivatized Analogs

Gas chromatography (GC) is generally not the primary method for the analysis of corticosteroids like this compound due to their low volatility and thermal instability. nih.govnih.govresearchgate.net However, GC can be employed for the analysis of certain volatile impurities or after a suitable derivatization step.

Derivatization:

To make corticosteroids amenable to GC analysis, a derivatization process is necessary to increase their volatility and thermal stability. nih.govnih.govresearchgate.netacs.orgmdpi.com Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. acs.org

GC-MS Analysis:

When coupled with a mass spectrometer (GC-MS), this technique can provide valuable information for the identification of volatile impurities. The mass spectra obtained can help in the structural elucidation of unknown compounds. The development of a GC-MS method would involve optimizing the GC column, temperature program, and MS parameters.

Table 2: General Parameters for GC Analysis of Derivatized Steroids

ParameterTypical Value/Condition
Derivatization Reagent BSTFA with 1% TMCS, or MSTFA
Reaction Conditions Heating at 60-70 °C
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped from a low initial temperature to a high final temperature
Detector Mass Spectrometer (MS)

Hyphenated Techniques for Comprehensive Impurity Identification and Characterization

For the unambiguous identification and characterization of trace impurities like this compound, hyphenated techniques that couple the separation power of chromatography with the specificity of spectroscopic detectors are indispensable.

HPLC-Mass Spectrometry (MS) and GC-MS for Trace Impurity Analysis

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical impurities. nih.gov It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

LC-MS in Impurity Profiling:

LC-MS is particularly useful for identifying impurities that are present at very low levels. The high sensitivity and selectivity of MS allow for the detection and characterization of impurities that may not be observable with UV detection alone. fda.gov For Fluticasone Furoate, LC-MS/MS methods have been developed for its quantification in various matrices. fda.gov These methods can be adapted for the identification and quantification of this compound.

A study on the degradation of Fluticasone propionate (B1217596) utilized LC-MS to identify degradation products, demonstrating the utility of this technique in impurity characterization. shimadzu.com

Table 3: Example of LC-MS Parameters for Steroid Analysis

ParameterTypical Value/Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative Ion Mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)

Directly Coupled HPLC-NMR Spectroscopy for Structural Elucidation in Mixtures

Directly coupled HPLC-Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique that provides detailed structural information of analytes as they elute from the HPLC column. This is particularly valuable for the unambiguous identification of impurities without the need for their isolation.

Application in Impurity Identification:

The process involves collecting NMR spectra of the impurity as it passes through a flow cell within the NMR spectrometer. One-dimensional (1D) and two-dimensional (2D) NMR experiments can be performed to elucidate the complete chemical structure.

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of drug substances. researchgate.netresearchgate.netsid.irnih.gov While it may lack the specificity of chromatographic methods for impurity profiling in complex mixtures, it can be a valuable tool for the quantification of an isolated impurity or in simpler research matrices.

Quantitative Determination:

For the quantitative analysis of this compound, a spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). nih.gov The concentration can then be determined using a calibration curve prepared with standard solutions of known concentrations.

The development of a spectrophotometric method would require the selection of a suitable solvent in which the compound is stable and exhibits good absorbance characteristics. The λmax for Fluticasone Furoate is around 240-260 nm, and it is expected that this compound would have a similar absorption profile. iajps.commedwinpublishers.com

Table 4: General Parameters for UV-Vis Spectrophotometric Analysis

ParameterTypical Value/Condition
Instrument UV-Visible Spectrophotometer
Solvent Methanol, Acetonitrile, or a suitable buffer
Wavelength Wavelength of maximum absorbance (λmax)
Mode Absorbance
Calibration External standard calibration curve

It is important to note that for complex matrices, the lack of specificity of spectrophotometry may lead to interference from other components that absorb at the same wavelength. In such cases, derivative spectrophotometry can sometimes be employed to enhance the resolution of overlapping spectra.

Method Validation Parameters for Academic and Pharmaceutical Research Settings

The validation of an analytical method for quantifying impurities like "this compound" involves the evaluation of several key parameters. While the fundamental principles of validation are consistent across both academic and pharmaceutical research settings, the stringency of requirements and the extent of documentation are typically greater in the pharmaceutical industry due to regulatory demands.

In a pharmaceutical setting, a formal validation protocol is established before the study begins, outlining the procedures and acceptance criteria for each validation parameter. synthinkchemicals.com The results are then compiled in a detailed validation report, which is a key component of regulatory submissions. synthinkchemicals.com Academic research, while still requiring robust and reliable methods, may have more flexibility in the experimental design and documentation.

The common validation parameters for chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which is frequently used for impurity profiling, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. nih.gov

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov For the analysis of "this compound," specificity is demonstrated by showing that the peak corresponding to this impurity is well-resolved from the peaks of Fluticasone Furoate, other known impurities, and any components from the sample matrix. researchgate.net

In practice, this is often achieved by spiking a sample of the drug substance or product with the impurity and demonstrating the separation of the peaks. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to generate potential degradation products and ensure that the method can separate them from the analyte of interest. iajps.com For instance, studies on Fluticasone Furoate have shown the formation of various degradation products under different stress conditions, highlighting the importance of a stability-indicating method. iajps.comrsc.org

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. dntb.gov.ua

For an impurity like "this compound," the linearity is typically assessed by preparing a series of solutions of the impurity at different concentrations. The range for an impurity method should typically span from the reporting threshold to 120% of the specification limit for that impurity. researchgate.net The data is then analyzed using linear regression, and the correlation coefficient (r²) is calculated. A correlation coefficient of ≥ 0.999 is generally considered acceptable. researchgate.netresearchgate.net

Table 1: Illustrative Linearity Data for a Fluticasone Furoate Impurity

Concentration (µg/mL)Peak Area
0.051500
0.103050
0.257520
0.5015100
0.7522600
1.0030200
Correlation Coefficient (r²) 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is typically determined by performing recovery studies. This involves adding a known amount of the impurity ("this compound") to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the added impurity that is recovered by the analytical method is then calculated. ajpamc.com

In a pharmaceutical setting, the acceptance criteria for recovery are typically in the range of 80-120% for impurities. researchgate.net

Table 2: Example of Accuracy (Recovery) Data for a Fluticasone Furoate Impurity

Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
0.250.2496.0
0.500.51102.0
0.750.7397.3
Mean % Recovery 98.4

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples of the impurity at the target concentration. The relative standard deviation (RSD) of the results is calculated, with an acceptance criterion of typically ≤ 5%. clearsynth.com

Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. The RSD is calculated for the combined results from the different conditions.

Reproducibility: This assesses the precision between different laboratories and is often considered during the standardization of an analytical method.

Table 3: Illustrative Precision Data for a Fluticasone Furoate Impurity

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability (Peak Area) 225502261022490225802265022520225670.28%
Intermediate Precision (Peak Area) 225902270022510226402272022560226200.35%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dntb.gov.ua

For impurities, it is crucial to have an LOQ that is at or below the reporting threshold. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. dntb.gov.uaresearchgate.net For example, in a study on Fluticasone Furoate, the LOD and LOQ were reported as 0.005 µg/mL and 0.07 µg/mL, respectively. dntb.gov.ua

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. sciex.com Typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Future Research Trajectories for 6 Des Flouro Fluticasone Furoate

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing 6-des-fluoro-Fluticasone Furoate is a key area of future research. Current synthetic processes for corticosteroids like fluticasone (B1203827) propionate (B1217596) can be lengthy and sometimes involve ozone-depleting substances. americanpharmaceuticalreview.com Researchers are actively seeking greener alternatives. One promising approach involves a xenon difluoride (XeF2)-assisted fluorodecarboxylation reaction, which avoids the use of harmful substances like bromofluoromethane. americanpharmaceuticalreview.com While initial yields for a similar process with fluticasone propionate were lower than desired, the protocol successfully produced key steroid intermediates on a gram scale. americanpharmaceuticalreview.com Further refinement of such methods could lead to more efficient and sustainable production of 6-des-fluoro-Fluticasone Furoate and other related compounds.

A patented method for preparing fluticasone furoate involves reacting 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-hydroxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid with furoyl chloride in the presence of an organic base. google.com Investigating variations of this and other existing synthetic pathways could also yield more efficient and sustainable routes to 6-des-fluoro-Fluticasone Furoate.

In-Depth Characterization of Ultra-Trace Level Impurities and Degradants

Ensuring the safety and quality of pharmaceutical products like fluticasone furoate nasal spray necessitates the rigorous identification and control of impurities. researchgate.net The chemical similarity between the active pharmaceutical ingredient (API) and its impurities presents a significant analytical challenge. researchgate.net Future research will focus on the in-depth characterization of ultra-trace level impurities and degradants, including 6-des-fluoro-Fluticasone Furoate.

Advanced analytical techniques are crucial for this endeavor. A recently developed single-run reverse-phase high-performance liquid chromatography (RP-HPLC) method allows for the simultaneous estimation of seven known and several unknown impurities in a combination nasal spray containing fluticasone furoate and oxymetazoline (B75379) hydrochloride. researchgate.net This method, validated according to ICH Q2(R2) guidelines, has proven to be precise, accurate, and sensitive. researchgate.net Further development and application of such methods will be instrumental in creating comprehensive impurity profiles.

Forced degradation studies are also essential to understand the stability of fluticasone furoate and identify potential degradants. researchgate.net While fluticasone is generally stable under thermal and acid hydrolysis conditions, it can form several unknown impurities under photolytic, oxidative, and alkaline stress. researchgate.net Investigating the degradation pathways that may lead to the formation of 6-des-fluoro-Fluticasone Furoate will provide valuable insights for formulation development and storage recommendations.

Advanced Pharmacological Screening in Pre-clinical Models

While 6-des-fluoro-Fluticasone Furoate is primarily considered an impurity, it is crucial to investigate its potential pharmacological activity. Advanced preclinical screening can help determine if this compound possesses any unintended biological activities or specific receptor interactions.

Fluticasone furoate itself exhibits a high affinity for the glucocorticoid receptor (GR), which is significantly greater than that of dexamethasone (B1670325) and fluticasone propionate. physiology.orgdrugbank.com This enhanced affinity is attributed to the specific interactions of its 17α-furoate group and other structural features with the amino acids in the GR ligand-binding site. physiology.orgnih.gov Research has shown that fluticasone furoate has a very fast association and slow dissociation from the human lung glucocorticoid receptor. nih.gov

Future studies should investigate whether the absence of the 6-fluoro group in 6-des-fluoro-Fluticasone Furoate alters its binding affinity and activity at the glucocorticoid receptor. This could involve in vitro receptor binding assays and in vivo models of inflammation. For instance, the Brown Norway rat model of ovalbumin-induced lung eosinophilia has been used to assess the anti-inflammatory activity of fluticasone furoate. physiology.org Similar models could be employed to evaluate the potential effects of 6-des-fluoro-Fluticasone Furoate.

Development of Certified Reference Standards and Analytical Protocols

The availability of high-quality certified reference standards is fundamental for accurate impurity control in both research and development. synthinkchemicals.com Companies like LGC Standards, SynZeal, and Pharmaffiliates already provide reference standards for various fluticasone furoate impurities, including 6-des-fluoro-fluticasone propionate and other related compounds. lgcstandards.comsynzeal.comsynzeal.comsynthinkchemicals.compharmaffiliates.comsynzeal.comsynzeal.comveeprho.comalentris.orgpharmaffiliates.com The development of a certified reference standard specifically for 6-des-fluoro-Fluticasone Furoate is a critical next step.

These reference standards are essential for:

Analytical Method Development and Validation: Ensuring the accuracy and reliability of analytical methods used to detect and quantify impurities. synthinkchemicals.comsynzeal.com

Impurity Profiling: Establishing a comprehensive understanding of the impurities present in the drug substance and product. synthinkchemicals.com

Quality Control: Routine testing to ensure that impurity levels remain within acceptable limits. synthinkchemicals.comsynzeal.com

Q & A

Basic Research Questions

Q. What are the key structural features of 6-des-fluoro-fluticasone furoate that influence its glucocorticoid activity?

  • Methodological Answer : The compound’s high potency is attributed to its C-17α furoate group, which occupies a hydrophobic cavity in the glucocorticoid receptor (GR) ligand-binding domain. Structural studies reveal that replacing the propionate ester with a furoate group enhances binding efficiency by optimizing steric and hydrophobic interactions within the GR pocket . Researchers should prioritize X-ray crystallography or molecular docking simulations to validate these structural interactions.

Q. What analytical methods are recommended for quantifying 6-des-fluoro-fluticasone furoate in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity (lower limit of quantification: ~10 pg/mL) and selectivity for distinguishing metabolites. Robust internal validation protocols, including spike-and-recovery experiments, are critical to ensure accuracy in plasma and tissue matrices .

Advanced Research Questions

Q. How can researchers design experiments to assess the systemic exposure and cortisol suppression relationship of 6-des-fluoro-fluticasone furoate?

  • Methodological Answer : Use a sigmoid Emax model to correlate AUC24 (area under the concentration-time curve) with weighted mean serum cortisol (WM24). Incorporate both single-dose and repeat-dose data to account for pharmacokinetic saturation. NONMEM software is recommended for population modeling, with covariates such as age, hepatic function, and receptor polymorphism . Clinical trials should stratify participants by dose ranges (e.g., 0–6,300 pg·h/mL) to capture nonlinear pharmacodynamics .

Q. What methodological approaches are effective in resolving contradictions between in vitro receptor binding affinity and in vivo efficacy data for 6-des-fluoro-fluticasone furoate?

  • Methodological Answer : Discrepancies may arise from tissue-specific metabolism or off-target effects. Conduct parallel in vitro (GR translocation assays) and in vivo (bronchoalveolar lavage cytokine profiling) studies under matched conditions. Apply contradiction analysis frameworks, such as iterative hypothesis testing, to isolate confounding variables (e.g., protein binding in plasma) . Meta-analyses of Phase II/III trials can further clarify dose-response discordances .

Q. How should nonquantifiable serum and urine cortisol data be handled in pharmacokinetic/pharmacodynamic modeling of 6-des-fluoro-fluticasone-furoate?

  • Methodological Answer : For serum cortisol, impute nonquantifiable values as half the lower limit of quantification (LLOQ) to avoid bias in WM24 calculations. For urine cortisol, exclude nonquantifiable data and apply multiple imputation techniques (e.g., Markov chain Monte Carlo) if missingness exceeds 5%. Sensitivity analyses comparing complete-case vs. imputed datasets are essential to validate model robustness .

Q. What strategies optimize the detection of long-term hypothalamic-pituitary-adrenal (HPA) axis effects in chronic 6-des-fluoro-fluticasone furoate use?

  • Methodological Answer : Combine 24-hour urinary free cortisol (UFC) measurements with low-dose ACTH stimulation tests to assess adrenal reserve. Longitudinal studies should include baseline, 6-month, and 12-month intervals. Use mixed-effects models to account for intra-patient variability, and adjust for confounders like circadian rhythm disruptions .

Data Analysis and Interpretation

Q. How can meta-analyses integrate heterogeneous safety and efficacy data from Phase II/III trials of 6-des-fluoro-fluticasone furoate?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria. Use random-effects models to pool adverse event rates (e.g., oral candidiasis) across studies, and assess heterogeneity via I² statistics. Pre-specify subgroup analyses for asthma severity and comorbidities to identify risk modifiers .

Structural and Mechanistic Research

Q. What computational tools are recommended to explore the structural basis of 6-des-fluoro-fluticasone furoate’s high GR binding affinity?

  • Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) can model ligand-receptor interactions at atomic resolution. Pair with free-energy perturbation (FEP) calculations to quantify the contribution of the furoate group to binding energy. Validate predictions using site-directed mutagenesis of GR residues (e.g., Gln642) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.